N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]
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Overview
Description
N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzyl group, a hydroxypropyl group, and an aminopropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] typically involves the reaction of benzylamine with ®-2-hydroxypropylamine and (S)-2-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and benzyl bromide
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antiseizure agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of its target proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-benzyl-N-[(2R)-2-hydroxypropyl]propanamide |
InChI |
InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
FSRLLBRORRJKJL-MNOVXSKESA-N |
Isomeric SMILES |
C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)N)O |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O |
Origin of Product |
United States |
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